2-[5-(4-Iodophenoxy)pentylamino]ethanol
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Overview
Description
2-[5-(4-Iodophenoxy)pentylamino]ethanol is a chemical compound with a complex structure that includes an iodophenoxy group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Iodophenoxy)pentylamino]ethanol typically involves a multi-step process. One common method starts with the iodination of phenol to produce 4-iodophenol. This intermediate is then reacted with 5-bromopentylamine to form 5-(4-iodophenoxy)pentylamine. Finally, the amino group is reacted with ethylene oxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Iodophenoxy)pentylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodophenoxy group can be reduced to a phenoxy group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces phenoxy derivatives.
Substitution: Produces various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Iodophenoxy)pentylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-Iodophenoxy)pentylamino]ethanol involves its interaction with specific molecular targets. The iodophenoxy group can interact with various receptors or enzymes, potentially modulating their activity. The aminoethanol moiety may also play a role in the compound’s overall biological activity by affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Iodophenoxy)ethanol: Similar structure but lacks the pentylamino group.
4-Iodophenol: A simpler compound with only the iodophenoxy group.
5-(4-Iodophenoxy)pentylamine: Intermediate in the synthesis of 2-[5-(4-Iodophenoxy)pentylamino]ethanol.
Uniqueness
This compound is unique due to its combination of an iodophenoxy group and an aminoethanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(4-iodophenoxy)pentylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2/c14-12-4-6-13(7-5-12)17-11-3-1-2-8-15-9-10-16/h4-7,15-16H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJFYIKPMMQNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCNCCO)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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